Anhydrooxytetracycline

Übersicht

Beschreibung

Anhydrooxytetracycline is a derivative of oxytetracycline, which belongs to the tetracycline class of antibiotics. Tetracyclines are known for their broad-spectrum antibacterial activity and are used to treat various bacterial infections. This compound is formed by the dehydration of oxytetracycline under acidic conditions . Unlike oxytetracycline, this compound exhibits no antibiotic activity and is primarily used in research settings .

Wirkmechanismus

Target of Action

Anhydrooxytetracycline, also known as Dehydrotetracycline, primarily targets the 30S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, which is essential for bacterial growth and survival .

Mode of Action

This compound inhibits bacterial growth by inhibiting translation , a process vital for protein synthesis . It achieves this by binding to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible, meaning it can attach and detach from the ribosome .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway . By inhibiting translation, this compound disrupts this pathway, leading to a halt in protein production. This disruption affects the downstream effects of protein synthesis, including cell growth and replication .

Pharmacokinetics

This compound belongs to the first group of tetracyclines, characterized by poor absorption after food . This characteristic impacts the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially affecting its bioavailability .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing protein synthesis, the bacteria cannot grow, multiply, or increase in numbers . Therefore, this compound effectively stops the spread of the infection, allowing the immune system to kill the remaining bacteria or causing them to eventually die .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its presence in the environment, often due to anthropogenic input such as wastewater discharge and manure disposal, can lead to significant persistence in the aquatic environment . This persistence can affect the drug’s action, efficacy, and stability . Furthermore, the presence of antibiotics in the environment can promote the development of antibiotic-resistant microorganisms, posing a potential risk to human health .

Biochemische Analyse

Biochemical Properties

Anhydrooxytetracycline, like other tetracyclines, exhibits its biochemical properties by interacting with various enzymes, proteins, and other biomolecules. Its primary mechanism of action involves binding to the 30S subunit of the bacterial ribosome, thereby inhibiting protein synthesis . This interaction is crucial for its antibacterial activity.

Cellular Effects

The cellular effects of this compound are primarily related to its inhibition of protein synthesis. By binding to the 30S ribosomal subunit, this compound prevents the addition of new amino acids to the growing peptide chain . This disrupts normal cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, leading to the inhibition of bacterial growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 30S ribosomal subunit of bacteria, which prevents the attachment of tRNA to the ribosome and thus inhibits protein synthesis . This binding interaction is crucial for the antibiotic’s effectiveness. This compound may also interact with other biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Like other tetracyclines, this compound is likely to exhibit changes in its effects over time, including potential degradation and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models are likely to vary with dosage, as is the case with other antibiotics . High doses may lead to toxic or adverse effects, while lower doses may exhibit threshold effects. Specific studies on this compound dosage effects in animal models are currently lacking.

Metabolic Pathways

Like other tetracyclines, it is likely to be involved in various metabolic processes, potentially interacting with various enzymes or cofactors .

Transport and Distribution

This compound, like other tetracyclines, is likely to be transported and distributed within cells and tissues via various mechanisms . These could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the vicinity of the ribosomes where protein synthesis occurs

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Anhydrooxytetracycline is synthesized from oxytetracycline through a dehydration reaction. This reaction typically occurs under acidic conditions, where oxytetracycline loses a molecule of water to form this compound . The reaction can be represented as follows:

Oxytetracyclineacidthis compound+H2O

Industrial Production Methods

Industrial production of this compound involves the controlled dehydration of oxytetracycline. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure the complete conversion of oxytetracycline to this compound without forming unwanted by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Anhydrooxytetracycline undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by anhydrotetracycline monooxygenase, which converts this compound to 12-dehydrotetracycline .

Common Reagents and Conditions

Oxidation: This compound can be oxidized using anhydrotetracycline monooxygenase in the presence of NADPH and oxygen.

Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

Oxidation: 12-dehydrotetracycline.

Reduction: Reduced derivatives of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Gene Expression Systems

Tetracycline-Controlled Gene Expression:

AOT is widely employed in tetracycline-controlled gene expression systems. These systems allow researchers to regulate the expression of specific genes in both bacterial and eukaryotic cells. By using AOT as an inducer, scientists can achieve precise control over gene expression without the confounding effects of antibiotic activity, which is crucial for studying gene function and regulation .

Case Study: Induction of Gene Expression

In a study examining the use of AOT in Escherichia coli, researchers demonstrated that AOT effectively induced the expression of target genes without inhibiting bacterial growth. This capability is particularly valuable for experiments requiring sustained cellular activity while manipulating gene expression .

Biosynthesis Studies

Biosynthetic Pathways:

Recent studies have highlighted the role of AOT in biosynthetic pathways for tetracyclines. For instance, research involving Saccharomyces cerevisiae has shown that AOT can serve as a substrate for the biosynthesis of tetracycline when specific enzymes are expressed. This process involves hydroxylation and reduction steps that convert AOT into active tetracycline forms .

Case Study: Heterologous Expression

In one notable study, researchers engineered S. cerevisiae to express enzymes capable of converting AOT into dehydrotetracycline and subsequently into tetracycline. The results demonstrated significant conversion rates, indicating that AOT can be effectively utilized in synthetic biology applications aimed at producing antibiotics through microbial fermentation .

Analytical Applications

Quality Control and Analytical Methods:

AOT's unique properties have made it a subject of interest in developing analytical methods for quality control in pharmaceuticals. High-performance liquid chromatography (HPLC) is commonly employed to quantify AOT and its derivatives in biological samples and pharmaceutical products .

Case Study: HPLC Method Development

A recent study focused on developing a robust HPLC method for analyzing AOT alongside other tetracyclines. The method demonstrated high sensitivity and specificity, allowing for accurate quantification of AOT in complex matrices, which is essential for ensuring the quality and efficacy of pharmaceutical formulations .

Environmental Impact Studies

Persistence in Aquatic Environments:

AOT's stability and resistance to degradation raise concerns regarding its environmental impact, particularly in aquatic ecosystems where it may persist due to anthropogenic inputs such as wastewater discharge . Research has begun to explore the ecological consequences of AOT presence in natural water bodies, emphasizing the need for monitoring and regulation.

Case Study: Ecological Assessment

Studies assessing the effects of tetracyclines on microbial communities have included AOT to evaluate its impact on non-target species and overall ecosystem health. These investigations are crucial for understanding how such compounds can disrupt microbial balance and contribute to antibiotic resistance .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oxytetracycline: A broad-spectrum antibiotic used to treat various bacterial infections.

Tetracycline: Another tetracycline antibiotic with similar uses and mechanisms of action.

Doxycycline: A tetracycline antibiotic with improved pharmacokinetic properties and a broader spectrum of activity.

Uniqueness of Anhydrooxytetracycline

This compound is unique among tetracycline derivatives due to its lack of antibiotic activity. This makes it particularly useful in research settings where antibiotic activity is undesirable, such as in tetracycline-controlled gene expression systems . Additionally, its structural differences from other tetracyclines provide valuable insights into the structure-activity relationships of this class of compounds.

Biologische Aktivität

Anhydrooxytetracycline (AOTC) is a derivative of oxytetracycline, a widely used antibiotic known for its broad-spectrum activity against various bacterial pathogens. Understanding the biological activity of AOTC is crucial for evaluating its potential therapeutic applications and environmental impact. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activity of AOTC, including its mechanisms of action, degradation pathways, and implications for microbial communities.

AOTC exhibits its biological activity primarily through the inhibition of protein synthesis in bacteria. It achieves this by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action disrupts the translation process, leading to bacterial cell growth inhibition.

Comparative Activity with Related Compounds

AOTC's activity can be compared with that of oxytetracycline and other tetracyclines. The following table summarizes their relative potencies against selected bacterial strains:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 1-4 µg/mL |

| Staphylococcus aureus | 2-8 µg/mL | |

| Oxytetracycline | Escherichia coli | 0.5-2 µg/mL |

| Staphylococcus aureus | 1-4 µg/mL | |

| Chlortetracycline | Mycoplasma pneumoniae | 0.5-1 µg/mL |

Biosynthesis and Degradation Pathways

Research indicates that AOTC can undergo degradation in various environments, leading to the formation of biologically active metabolites. For instance, studies have shown that AOTC can rearrange in acidic conditions to form isomers such as α-apooxytetracycline (α-APO) and β-apooxytetracycline (β-APO), which also exhibit antimicrobial properties .

The degradation pathways of AOTC were explored in microbial fuel cells (MFCs), where anaerobic microorganisms were utilized to assess the compound's breakdown. The results demonstrated that AOTC degradation was influenced by microbial community composition, with certain bacteria enhancing degradation rates significantly .

Case Study 1: Microbial Fuel Cells and Antibiotic Degradation

In a study conducted using MFCs, researchers investigated the degradation kinetics of AOTC alongside other tetracyclines. The findings revealed that specific microbial communities could effectively reduce AOTC concentrations over time, suggesting potential applications for bioremediation .

Case Study 2: Hydrolysis Products and Environmental Impact

Another study focused on the hydrolysis products of oxytetracycline, including AOTC, in antibiotic production wastewater. The research highlighted that these hydrolysis products contributed significantly to chemical oxygen demand (COD) in biological effluents, raising concerns about their environmental persistence and toxicity .

Eigenschaften

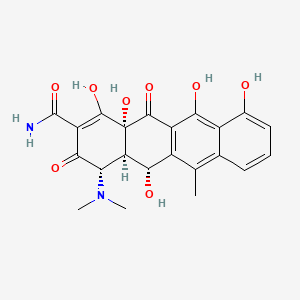

IUPAC Name |

(4S,4aR,5R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-6,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t14-,15+,17+,22+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNBLKOKJNSQQA-XCLVFQIOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C(C4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=CC=C(C2=C(C3=C1[C@@H]([C@H]4[C@@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314331 | |

| Record name | Anhydrooxytetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4660-26-8 | |

| Record name | Anhydrooxytetracycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004660268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydrooxytetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANHYDROOXYTETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ8VEY2EFW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.